Cas no 889953-47-3 (1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid)
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid
- 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azetidine-3-carboxylic acid
- 3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- FT-0655466
- 3-(3-carboxyazetidin-1-yl)pyrrolidine-1-carboxylic acid tert-butyl ester
- MFCD06657441
- AKOS015841238
- A843042
- SB51320
- 889953-47-3
- 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylicacid
- 1-[1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL]AZETIDINE-3-CARBOXYLIC ACID
- DTXSID10660816
- 1-(1-Boc-pyrrolidin-3-yl)azetidine-3-carboxylic acid
- 1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}azetidine-3-carboxylic acid
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- MDL: MFCD06657441
- Inchi: 1S/C13H22N2O4/c1-13(2,3)19-12(18)14-5-4-10(8-14)15-6-9(7-15)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
- InChI Key: HEQCPYIGHNGSPF-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C1)N1CC(C(=O)O)C1)=O
Computed Properties
- Exact Mass: 270.15800
- Monoisotopic Mass: 270.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1A^2
- XLogP3: -1.6
Experimental Properties
- PSA: 70.08000
- LogP: 0.88800
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM196869-1g |
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
889953-47-3 | 95% | 1g |
$583 | 2021-08-05 | |
| Chemenu | CM196869-5g |
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
889953-47-3 | 95% | 5g |
$1750 | 2021-08-05 | |
| Alichem | A109008115-250mg |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid |
889953-47-3 | 95% | 250mg |
$270.89 | 2023-08-31 | |
| Alichem | A109008115-1g |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid |
889953-47-3 | 95% | 1g |
$650.43 | 2023-08-31 | |
| Alichem | A109008115-5g |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid |
889953-47-3 | 95% | 5g |
$1990.71 | 2023-08-31 | |
| abcr | AB459597-250 mg |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid; . |
889953-47-3 | 250MG |
€470.60 | 2023-07-18 | ||
| abcr | AB459597-1 g |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid; . |
889953-47-3 | 1g |
€1,093.80 | 2023-07-18 | ||
| Chemenu | CM196869-1g |
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
889953-47-3 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | K12071-1g |
3-(3-CARBOXY-AZETIDIN-1-YL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
889953-47-3 | >95% | 1g |
$895 | 2022-10-24 | |
| Advanced ChemBlocks | P35353-1G |
1-Boc-3-(3-carboxy-1-azetidinyl)-pyrrolidine |
889953-47-3 | 95% | 1G |
$830 | 2023-09-15 |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid Suppliers
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 889953-47-3, known as 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a derivative of azetidine, a four-membered ring structure, which is known for its rigidity and versatility in drug design. The presence of the tert-butoxycarbonyl (Boc) group on the pyrrolidine ring adds further complexity to its structure, making it a valuable compound for exploring stereochemical and conformational effects in medicinal chemistry.
Recent studies have highlighted the importance of azetidine-containing compounds in the development of novel therapeutic agents. For instance, researchers have demonstrated that azetidine derivatives can exhibit potent inhibitory activity against various enzymes, including proteases and kinases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders. The tert-butoxycarbonyl group, a common protecting group in peptide synthesis, plays a crucial role in modulating the physical and chemical properties of the molecule. This group not only enhances the stability of the compound but also provides a handle for further functionalization in synthetic chemistry.
The synthesis of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid involves a multi-step process that combines principles from both organic and peptide chemistry. Key steps include the formation of the azetidine ring through cyclization reactions and the subsequent installation of the Boc group on the pyrrolidine moiety. These steps require precise control over reaction conditions to ensure high yields and optimal stereochemical outcomes. The use of modern synthetic techniques, such as microwave-assisted synthesis and catalytic asymmetric synthesis, has significantly improved the efficiency of this process.
In terms of pharmacological properties, this compound has shown promising results in preclinical studies. For example, it has demonstrated selective binding to certain G-protein coupled receptors (GPCRs), which are critical mediators of cellular signaling pathways. This selectivity suggests that it could serve as a lead compound for developing drugs targeting specific GPCR subtypes. Additionally, computational modeling studies have revealed that the azetidine core contributes significantly to the molecule's ability to adopt conformations that are favorable for receptor binding.
The integration of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has provided deeper insights into the structural properties of this compound. These studies have confirmed the presence of hydrogen bonding interactions between the carboxylic acid group and other functional groups within the molecule, which are essential for maintaining its stability and bioavailability.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic profile of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid to enhance its suitability for therapeutic applications. This includes efforts to improve its solubility, bioavailability, and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid represents a compelling example of how structural diversity can be leveraged to design innovative pharmaceutical agents. Its unique combination of structural features and promising pharmacological properties positions it as a valuable tool for advancing drug discovery research.
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